molecular formula C13H18BrNO3S2 B6757006 N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide

N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide

Cat. No.: B6757006
M. Wt: 380.3 g/mol
InChI Key: RXOWMVXIHNSEDU-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring fused with a thiophene ring, along with a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S2/c1-8-12(7-13(14)19-8)20(16,17)15-10-3-2-4-11-9(10)5-6-18-11/h7,9-11,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOWMVXIHNSEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NC2CCCC3C2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. These intermediates are then subjected to bromination and sulfonation reactions under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe or tool compound to investigate biological pathways and molecular interactions.

    Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and thiophene derivatives with sulfonamide groups. Examples include:

Uniqueness

What sets N-(2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-yl)-5-bromo-2-methylthiophene-3-sulfonamide apart is its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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